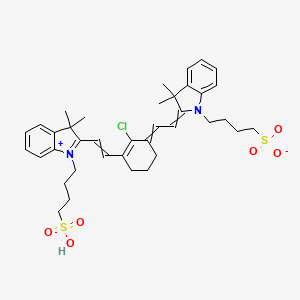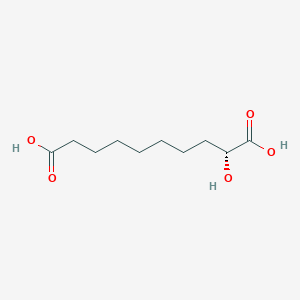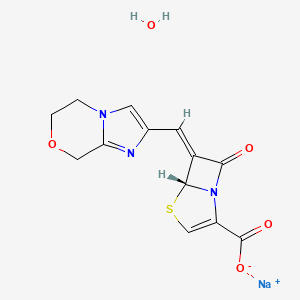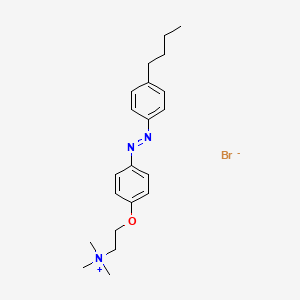
Benzyl-PEG24-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl-PEG24-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and an azide group. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The molecular formula of this compound is C55H103N3O24, and it has a molecular weight of 1190.41 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl-PEG24-azide can be synthesized through various methods. One common approach involves the azidonation of benzyl alcohol derivatives. For instance, the use of azidotrimethylsilane (TMSN3) in the presence of copper (II) triflate (Cu(OTf)2) enables the direct synthesis of organic azides from secondary benzylic alcohols . Another method involves the use of bis(2,4-dichlorophenyl) phosphate to mediate the preparation of alkyl azides from alkanols .
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow processes to ensure high yields and purity. The use of recyclable catalysts, such as Amberlyst-15, in continuous-flow direct azidation of various alcohols has been reported . This method allows for efficient and scalable production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl-PEG24-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Cycloaddition Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via CuAAC and SPAAC reactions
Common Reagents and Conditions
CuAAC Reactions: Copper (I) catalysts are commonly used in CuAAC reactions, with solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
SPAAC Reactions: Strain-promoted reactions typically involve cyclooctyne derivatives and do not require a catalyst.
Major Products Formed
The major products formed from these reactions are triazole derivatives, which are stable and have various applications in chemical biology and materials science .
Wissenschaftliche Forschungsanwendungen
Benzyl-PEG24-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials.
Wirkmechanismus
The primary mechanism of action of Benzyl-PEG24-azide involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-PEG24-azide: A monodisperse PEG linker with similar click chemistry applications.
Aryl azides: Used in similar nucleophilic substitution and cycloaddition reactions.
Vinyl azides: Participate in cycloaddition reactions and are used in the synthesis of heterocycles.
Uniqueness
Benzyl-PEG24-azide is unique due to its heterobifunctional nature, containing both a benzyl group and a PEG linker. This structure allows for versatile applications in bioconjugation and materials science, providing both hydrophilicity and reactivity .
Eigenschaften
Molekularformel |
C55H103N3O24 |
|---|---|
Molekulargewicht |
1190.4 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C55H103N3O24/c56-58-57-6-7-59-8-9-60-10-11-61-12-13-62-14-15-63-16-17-64-18-19-65-20-21-66-22-23-67-24-25-68-26-27-69-28-29-70-30-31-71-32-33-72-34-35-73-36-37-74-38-39-75-40-41-76-42-43-77-44-45-78-46-47-79-48-49-80-50-51-81-52-53-82-54-55-4-2-1-3-5-55/h1-5H,6-54H2 |
InChI-Schlüssel |
ZKGJKEMOMIELMV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazin-3-amine](/img/structure/B11930694.png)

![1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea](/img/structure/B11930703.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)




![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)

![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)

![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)
